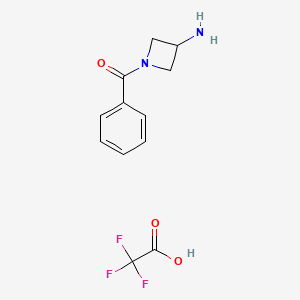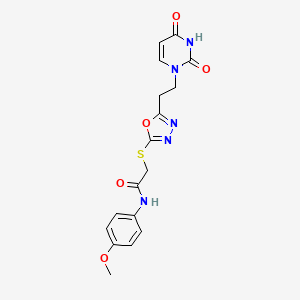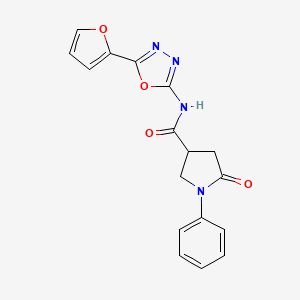
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, a pyrrolidine ring, and a carboxamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, furan and oxadiazole rings are often synthesized from carboxylic acid derivatives or through cyclization reactions . Pyrrolidine rings can be formed through various methods, including cyclization of amino acids .Molecular Structure Analysis
The molecular structure of this compound would be expected to be quite complex due to the presence of multiple rings and functional groups. The furan and oxadiazole rings are aromatic and planar, while the pyrrolidine ring is a non-aromatic cyclic amine .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the furan ring can undergo electrophilic substitution, and the oxadiazole ring can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activities
Research has demonstrated that derivatives of the 1,3,4-oxadiazole ring, synthesized from furan compounds, exhibit significant antimicrobial activities. These compounds are synthesized through various chemical reactions, starting from furan-2-carbohydrazide, leading to 1,3,4-oxadiazole, 1,3-thiazolidine, and 1,2,4-triazole derivatives. The antimicrobial activity is attributed to the structural presence of the oxadiazole ring, which is a common feature in these derivatives, showing efficacy against a range of microorganisms (Başoğlu et al., 2013).
Synthesis and Reactivity
The synthesis and reactivity of compounds based on 1,3,4-oxadiazole and furan rings have been explored extensively. These studies involve the synthesis of various heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, which are synthesized from key intermediates like furan-2-carbohydrazide. Such compounds have been investigated for their potential in creating new materials and drugs, with a focus on their synthesis methods and chemical properties (Koparır et al., 2005; El-Essawy & Rady, 2011).
Energetic Materials
Compounds incorporating the 1,3,4-oxadiazole ring have found applications in the synthesis of insensitive energetic materials. These materials, which combine oxadiazole rings with other heterocyclic structures, exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them superior to traditional energetic compounds like TNT in certain aspects. This highlights their potential in developing new materials for safe explosives and propellants (Yu et al., 2017).
Antiviral Activity
Specific derivatives synthesized from furan and oxadiazole compounds have shown promising antiviral activities, particularly against the avian influenza virus (H5N1). The synthesis of these compounds involves the creation of novel pyrazole, pyridazinone, and oxadiazole derivatives, demonstrating the versatility of the oxadiazole ring in contributing to potential antiviral agents (Flefel et al., 2012).
Future Directions
Properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c22-14-9-11(10-21(14)12-5-2-1-3-6-12)15(23)18-17-20-19-16(25-17)13-7-4-8-24-13/h1-8,11H,9-10H2,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVYXEKGGXUAAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(6-methyl-1H-indazol-7-yl)carbamothioyl]benzamide](/img/structure/B2818188.png)
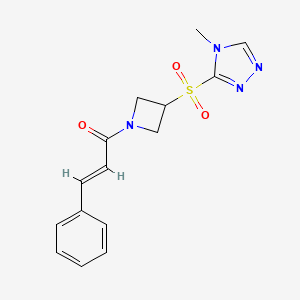
![4-{1,6,7-Trimethyl-3-[(3-methylphenyl)methyl]-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2818192.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide](/img/structure/B2818194.png)
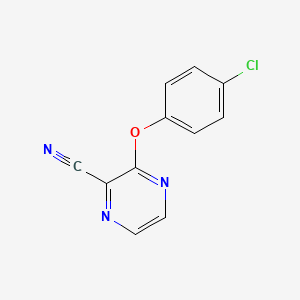
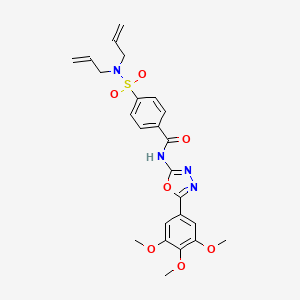
![1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2818198.png)

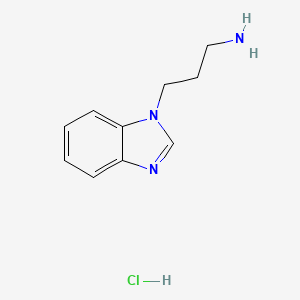
![3-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2818201.png)
![(E)-1-(4-(styrylsulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2818207.png)

